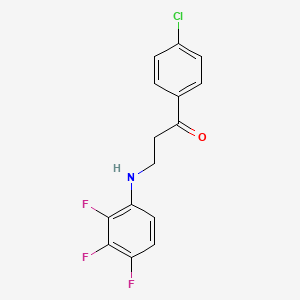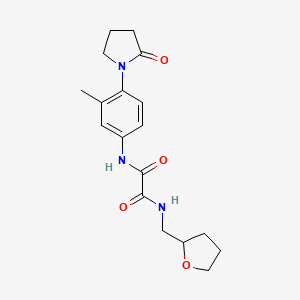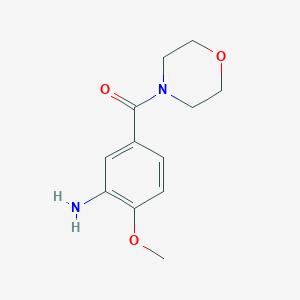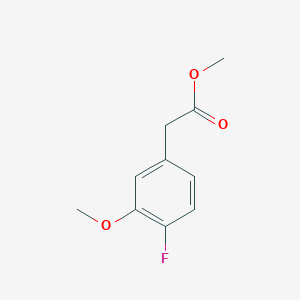
1-(4-Chlorophenyl)-3-(2,3,4-trifluoroanilino)-1-propanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chlorophenyl)-3-(2,3,4-trifluoroanilino)-1-propanone, also known as 4-chloro-3-(2,3,4-trifluoroanilino) propan-1-one, is a synthetic organic compound used as a building block in various pharmaceutical and industrial applications. It is a colorless solid that is soluble in water, ethanol, and methanol. The compound has a molecular weight of 246.5 g/mol and a melting point of 157-159 °C.
Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis
A study by Choi et al. (2010) explored the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol, a chiral intermediate used in antidepressant drug synthesis. They utilized various microbial reductases for the reduction of 3-chloro-1-phenyl-1-propanone, with yeast reductase YOL151W showing high activity and enantioselectivity, converting the substrate completely to the (S)-alcohol product with an enantiomeric excess value of 100%. This research underscores the potential of microbial reductases in the asymmetric synthesis of chiral intermediates from related compounds (Y. Choi et al., 2010).
Inclusion Compound Study
Bardet et al. (1999) investigated the inclusion compound of trans-1,3-bis(3,4-dimethoxyphenyl)-2,3-epoxy-1-propanone with chloroform, revealing insights into the crystalline structures formed from different solvents. NMR spectroscopy and X-ray crystallography were employed to understand the compound's behavior, demonstrating the complex interactions between organic molecules and solvents (M. Bardet et al., 1999).
Antimicrobial Agent Synthesis
Rashad et al. (2013) detailed the chemical reactivity of 1,3-Bis (4-chlorophenyl)-2, 3-epoxypropanone, highlighting its importance as an intermediate in synthesizing novel cyclic systems with potential antimicrobial activity. This work emphasizes the role of specific chlorophenyl compounds in developing new antimicrobial agents (A. E. Rashad et al., 2013).
Corrosion Inhibition
Olasunkanmi and Ebenso (2019) conducted experimental and computational studies on propanone derivatives as inhibitors of mild steel corrosion in hydrochloric acid. Their findings demonstrate the utility of specific propanone derivatives in corrosion protection, providing insights into the mechanisms of action and potential industrial applications (L. Olasunkanmi & E. Ebenso, 2019).
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-3-(2,3,4-trifluoroanilino)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3NO/c16-10-3-1-9(2-4-10)13(21)7-8-20-12-6-5-11(17)14(18)15(12)19/h1-6,20H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUCLQPDKMZMCMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCNC2=C(C(=C(C=C2)F)F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Methoxyacetyl)amino]benzoic acid](/img/structure/B2714105.png)
![1-(4-Methoxyphenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2714106.png)
![3-{[4-(Furan-2-yl)thiophen-2-yl]methyl}-1-(2-phenoxyethyl)urea](/img/structure/B2714108.png)
![[(1R,2R)-1-(Aminomethyl)-2-phenylcyclobutyl]methanol;hydrochloride](/img/structure/B2714109.png)





![8-(4-chlorophenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2714121.png)


